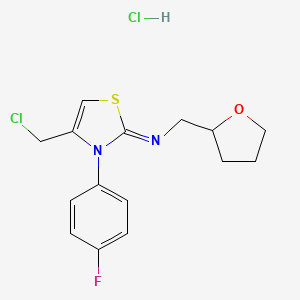

4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride

Description

The compound 4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride is a structurally complex thiazole derivative. Its core structure consists of a 1,3-thiazol-2-imine ring substituted with a chloromethyl group at position 4, a 4-fluorophenyl group at position 3, and an oxolan-2-ylmethyl (tetrahydrofuran-methyl) moiety attached via the imine nitrogen.

Properties

IUPAC Name |

4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN2OS.ClH/c16-8-13-10-21-15(18-9-14-2-1-7-20-14)19(13)12-5-3-11(17)4-6-12;/h3-6,10,14H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQRMTDKNCXHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN=C2N(C(=CS2)CCl)C3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine; hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C15H16ClFN2OS·HCl

- Molecular Weight : 363.28 g/mol

- CAS Number : 1181471-90-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following findings summarize its activity against various cancer cell lines:

Cytotoxicity Studies

- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- Results :

- The compound exhibited significant cytotoxic activity with an IC50 value comparable to other known anticancer agents.

- Cell cycle analysis indicated that treatment with this compound led to cell cycle arrest at the S and G2/M phases.

- Apoptotic mechanisms were confirmed by increased levels of pro-apoptotic proteins (Bax) and caspases in treated cells, suggesting that its cytotoxicity is mediated through apoptosis induction .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4-(Chloromethyl)-3-(4-Fluorophenyl)... | MCF-7 | X.X | Apoptosis Induction |

| 4e | HepG2 | 5.36 | Cell Cycle Arrest |

| 4i | HepG2 | 2.32 | Apoptosis Induction |

Antifungal Activity

The compound has also been evaluated for its antifungal properties, particularly against Candida species.

In Vitro Studies

- Target Organisms : Candida albicans and Candida parapsilosis.

- Findings :

- The compound demonstrated notable antifungal activity, with MIC values indicating effectiveness similar to standard antifungal treatments like ketoconazole.

- The presence of electronegative substituents (chlorine and fluorine) was shown to enhance antifungal potency through improved lipophilicity and interaction with fungal enzymes .

Table 2: Antifungal Activity Summary

| Compound | Target Organism | MIC (µg/mL) | Reference Compound |

|---|---|---|---|

| 4-(Chloromethyl)-3-(4-Fluorophenyl)... | Candida albicans | X.X | Ketoconazole |

| Candida parapsilosis | 1.23 | Ketoconazole |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. Studies indicate that:

- Substituents at the para position of the phenyl moiety enhance biological activity due to increased electronegativity.

- The introduction of different functional groups can modulate lipophilicity and thus affect the compound's ability to penetrate biological membranes .

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, confirming its potential for therapeutic applications in oncology .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in target enzymes, supporting its role as a potent inhibitor in both cancer and fungal pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Halogenation Patterns: The target compound and 4-(4-chlorophenyl)-3-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine both utilize halogenated aryl groups (F, Cl, CF3), which enhance binding to hydrophobic pockets in biological targets . N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide employs a morpholine ring instead of tetrahydrofuran, increasing water solubility but reducing lipophilicity .

Salt Formation :

- Hydrochloride salts (target compound and 4-(CHLOROMETHYL)-N-(4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROCHLORIDE ) improve bioavailability compared to neutral analogs .

Applications :

- Compounds with tetrahydrofuran or morpholine groups (target compound, 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl... ) are more likely to target enzymes with polar active sites (e.g., proteases, kinases) .

- Thiazole derivatives with trifluoromethyl groups (4-(4-chlorophenyl)-3-prop-2-enyl... ) are common in agrochemicals due to their stability and pest-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.